methyl3-chloro-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine-2-carboxylate
Description
Methyl 3-chloro-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine-2-carboxylate is a heterocyclic organic compound featuring a fused pyrazole-oxazine core. Key structural attributes include:
- 3-Chloro substituent: Enhances electrophilic reactivity and influences intermolecular interactions.
- Methyl ester group (2-carboxylate): Improves solubility and serves as a versatile intermediate for further derivatization.
The compound is primarily used as a building block in medicinal chemistry, evidenced by its commercial availability at premium prices (e.g., 50 mg for €1,255.00 from CymitQuimica) . Derivatives of this compound, such as carboxamides, are employed in high-throughput screening for drug discovery .
Properties
IUPAC Name |
methyl 3-chloro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c1-13-8(12)7-6(9)5-4-14-3-2-11(5)10-7/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFBRRCIJDMCTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2CCOCC2=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2112769-27-2 | |
| Record name | methyl 3-chloro-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with an appropriate ester, followed by chlorination to introduce the chlorine atom at the desired position . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce various reduced derivatives, and substitution reactions can result in compounds with different functional groups replacing the chlorine atom .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of methyl 3-chloro-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine-2-carboxylate as an anticancer agent. For instance, derivatives of pyrazole compounds have demonstrated significant activity against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrazole derivatives exhibit antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. This suggests that methyl 3-chloro-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine-2-carboxylate could be beneficial in developing new antimicrobial agents .
Neuroprotective Effects
In addition to its anticancer and antimicrobial activities, there is emerging evidence that pyrazole derivatives can exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. Studies suggest that these compounds may help mitigate neuronal damage .
Agricultural Applications
Pesticide Development
Methyl 3-chloro-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine-2-carboxylate has shown promise in agricultural applications as a potential pesticide. Its structural characteristics allow it to interact effectively with biological targets in pests. Research indicates that pyrazole derivatives can disrupt critical biological processes in insects, leading to effective pest control .
Herbicide Potential
In addition to insecticidal properties, compounds within this class have been investigated for herbicidal activity. Their ability to inhibit specific enzymatic pathways in plants makes them candidates for herbicide development .
Material Science
Polymer Chemistry
The unique structural features of methyl 3-chloro-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine-2-carboxylate enable its use in polymer synthesis. It can serve as a monomer or additive in creating polymers with enhanced thermal stability and mechanical properties. This application is particularly relevant in industries focusing on advanced materials for electronics and coatings .
Summary of Findings
The following table summarizes key findings related to the applications of methyl 3-chloro-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine-2-carboxylate:
Mechanism of Action
The mechanism of action of methyl 3-chloro-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Isomers and Positional Variants
Key Observations :
Functional Group Modifications
Key Observations :
- Amide vs. Ester : Carboxamide derivatives (e.g., C₂₁H₁₉ClN₄O₃) exhibit enhanced stability in biological systems compared to esters, making them suitable for in vivo studies .
- Boronate Functionalization : The boronate ester variant (C₁₃H₁₈BN₂O₃) enables participation in cross-coupling reactions, expanding its utility in materials science .
Heterocyclic Core Modifications
Key Observations :
- Ring Substitution : Aryl substituents (e.g., 4-chlorophenyl) on the oxazine core improve target binding in biological systems but may reduce solubility .
- Heterocycle Fusion: Pyridazine-based analogs (e.g., pyridazino-diazepines) offer distinct electronic properties compared to oxazine derivatives, influencing their pharmacological profiles .
Data Limitations and Discrepancies
- Molecular Formula Conflicts : lists conflicting molecular formulas for CAS 1219694-53-7 (C₇H₈N₂O₃ vs. expected C₈H₈ClN₃O₃ for the methyl ester), necessitating further verification .
- Synthetic Yields: Limited data on synthetic routes for the target compound require extrapolation from related pyrazolo-oxazine derivatives .
Biological Activity
Methyl 3-chloro-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a pyrazolo[3,2-c][1,4]oxazine core, which is known for its diverse pharmacological properties. The presence of the methyl and chloro substituents enhances its biological activity and solubility.
Biological Activity Overview
Research indicates that methyl 3-chloro-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine-2-carboxylate exhibits significant cytotoxic effects against various cancer cell lines. The following sections detail the specific findings related to its anticancer properties.
In Vitro Studies
Multiple studies have reported the cytotoxic effects of this compound on different cancer cell lines:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- MDA-MB-231 (triple-negative breast cancer)
- HCT-116 (colon cancer)
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Chloro Pyrazolo | MCF-7 | 45–97 | Induces apoptosis via caspase activation |
| 3-Chloro Pyrazolo | MDA-MB-231 | 6–99 | Suppresses NF-κB; promotes p53 activation |
| 3-Chloro Pyrazolo | HCT-116 | 48–90 | Triggers autophagy through mTOR inhibition |
These results indicate that the compound has a potent inhibitory effect on cell proliferation and can induce programmed cell death through various pathways.
The mechanisms underlying the anticancer effects of methyl 3-chloro-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine-2-carboxylate include:
- Apoptosis Induction : Activation of caspases (caspase 9 and caspase 3/7) has been observed in treated cells, leading to apoptosis.
- Inhibition of Cell Cycle Progression : The compound causes significant alterations in cell cycle dynamics.
- Autophagy Activation : Increased formation of autophagosomes and expression of beclin-1 suggest that autophagic processes are also involved in its action.
Study 1: Cytotoxicity Against Breast Cancer Cells
In a study published in Scientific Reports, methyl 3-chloro-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine-2-carboxylate was tested against MCF-7 and MDA-MB-231 cells. The results showed that the compound exhibited stronger cytotoxicity than conventional chemotherapeutics like cisplatin. Notably, it increased apoptosis markers and decreased NF-κB expression levels significantly .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by this compound. It was found to promote p53 expression while inhibiting mTOR pathways linked to cell survival and growth . This dual action contributes to its efficacy as an anticancer agent.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring connectivity. Key signals include:
- Pyrazole protons: δ 6.5–7.5 ppm (¹H NMR).
- Oxazine methylene groups: δ 3.8–4.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular formula (e.g., [M+H]⁺ for C₉H₈ClN₃O₃) .
Advanced Research Focus
X-ray Crystallography : Single-crystal analysis resolves ambiguities in stereochemistry. Example data for analogs:
- Crystal System : Monoclinic, space group P2₁/c with a = 6.080 Å, b = 34.224 Å, c = 8.122 Å, β = 91.19° .
- Hydrogen Bonding : Intermolecular C–H···O/N interactions stabilize the lattice .
How do reaction conditions influence the regioselectivity of chlorination in pyrazolo-oxazine derivatives?
Basic Research Focus
Chlorination typically targets the 3-position of the pyrazole ring. Key factors:
- Electrophilic Agents : Use of Cl₂, SOCl₂, or N-chlorosuccinimide (NCS) in non-polar solvents (e.g., CCl₄) .
- Temperature Control : Lower temperatures (0–25°C) favor mono-chlorination, while higher temperatures promote di-substitution .
Advanced Research Focus
Mechanistic Studies :
- DFT Calculations : Predict chlorination sites using HOMO/LUMO maps to identify reactive π-electrons on the pyrazole ring .
- Kinetic vs. Thermodynamic Control : Vary reaction time and temperature to isolate intermediates (e.g., 3-chloro vs. 5-chloro isomers) .
What strategies are effective for resolving contradictions in NMR data between synthetic batches?
Basic Research Focus
Common issues include split peaks or unexpected coupling patterns. Solutions:
- Purification : Recrystallization from ethanol or DCM/hexane mixtures to remove impurities .
- Solvent Effects : Record NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or aggregation .
Advanced Research Focus
Dynamic NMR (DNMR) : Detect conformational flexibility (e.g., ring puckering in oxazine) by variable-temperature NMR. Example:
- Activation Energy : Calculate ΔG‡ for ring inversion using coalescence temperature .
How can computational modeling predict the biological activity of this compound?
Q. Basic Research Focus
- QSAR Models : Correlate structural features (e.g., Cl substituent, ester group) with bioactivity using descriptors like logP, polar surface area .
- Docking Studies : Simulate interactions with targets (e.g., kinases, GPCRs) using PyMOL or AutoDock .
Advanced Research Focus
MD Simulations : Assess binding stability over 100-ns trajectories to identify critical residues for affinity .
Contradiction Analysis : Address discrepancies between predicted and experimental IC₅₀ values by refining force fields or including solvent effects .
What are the stability profiles of this compound under varying pH and temperature conditions?
Q. Basic Research Focus
- Thermal Stability : TGA/DSC analysis shows decomposition above 250°C, with ester hydrolysis at >150°C .
- pH Stability : Susceptible to hydrolysis in alkaline conditions (pH > 10) due to ester lability .
Advanced Research Focus
Degradation Pathways :
- LC-MS/MS : Identify degradation products (e.g., carboxylic acid derivatives) under accelerated stability testing (40°C/75% RH) .
How does the electronic structure of the pyrazolo-oxazine core influence reactivity?
Q. Basic Research Focus
- Electron-Withdrawing Effects : The chloro group decreases electron density at C-3, directing electrophilic attacks to C-5 .
- Conjugation : The fused oxazine ring enhances aromaticity, stabilizing intermediates in substitution reactions .
Advanced Research Focus
Frontier Molecular Orbital Analysis :
- HOMO Localization : Pyrazole ring participates in nucleophilic reactions, while LUMO guides electrophilic pathways .
What comparative studies exist between this compound and its non-chlorinated analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
